Cas no 2034448-55-8 ((4-(2,5-dimethylphenyl)piperazin-1-yl)(6-((tetrahydro-2H-pyran-4-yl)methoxy)pyridin-3-yl)methanone)
(4-(2,5-dimethylphenyl)piperazin-1-yl)(6-((tetrahydro-2H-pyran-4-yl)methoxy)pyridin-3-yl)methanone Chemical and Physical Properties
Names and Identifiers
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- 1-(2,5-dimethylphenyl)-4-{6-[(oxan-4-yl)methoxy]pyridine-3-carbonyl}piperazine
- AKOS026689881
- 2034448-55-8
- [4-(2,5-dimethylphenyl)piperazin-1-yl]-[6-(oxan-4-ylmethoxy)pyridin-3-yl]methanone
- (4-(2,5-dimethylphenyl)piperazin-1-yl)(6-((tetrahydro-2H-pyran-4-yl)methoxy)pyridin-3-yl)methanone
- F6475-4820
-
- Inchi: 1S/C24H31N3O3/c1-18-3-4-19(2)22(15-18)26-9-11-27(12-10-26)24(28)21-5-6-23(25-16-21)30-17-20-7-13-29-14-8-20/h3-6,15-16,20H,7-14,17H2,1-2H3
- InChI Key: FHYMRFRQVNEABE-UHFFFAOYSA-N
- SMILES: O1CCC(COC2C=CC(=CN=2)C(N2CCN(C3C=C(C)C=CC=3C)CC2)=O)CC1
Computed Properties
- Exact Mass: 409.23654186g/mol
- Monoisotopic Mass: 409.23654186g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 30
- Rotatable Bond Count: 5
- Complexity: 546
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.5
- Topological Polar Surface Area: 54.9Ų
(4-(2,5-dimethylphenyl)piperazin-1-yl)(6-((tetrahydro-2H-pyran-4-yl)methoxy)pyridin-3-yl)methanone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F6475-4820-2μmol |
1-(2,5-dimethylphenyl)-4-{6-[(oxan-4-yl)methoxy]pyridine-3-carbonyl}piperazine |
2034448-55-8 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
| Life Chemicals | F6475-4820-5μmol |
1-(2,5-dimethylphenyl)-4-{6-[(oxan-4-yl)methoxy]pyridine-3-carbonyl}piperazine |
2034448-55-8 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
| Life Chemicals | F6475-4820-10μmol |
1-(2,5-dimethylphenyl)-4-{6-[(oxan-4-yl)methoxy]pyridine-3-carbonyl}piperazine |
2034448-55-8 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
| Life Chemicals | F6475-4820-20μmol |
1-(2,5-dimethylphenyl)-4-{6-[(oxan-4-yl)methoxy]pyridine-3-carbonyl}piperazine |
2034448-55-8 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
| Life Chemicals | F6475-4820-1mg |
1-(2,5-dimethylphenyl)-4-{6-[(oxan-4-yl)methoxy]pyridine-3-carbonyl}piperazine |
2034448-55-8 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
| Life Chemicals | F6475-4820-2mg |
1-(2,5-dimethylphenyl)-4-{6-[(oxan-4-yl)methoxy]pyridine-3-carbonyl}piperazine |
2034448-55-8 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
| Life Chemicals | F6475-4820-3mg |
1-(2,5-dimethylphenyl)-4-{6-[(oxan-4-yl)methoxy]pyridine-3-carbonyl}piperazine |
2034448-55-8 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
| Life Chemicals | F6475-4820-4mg |
1-(2,5-dimethylphenyl)-4-{6-[(oxan-4-yl)methoxy]pyridine-3-carbonyl}piperazine |
2034448-55-8 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
| Life Chemicals | F6475-4820-5mg |
1-(2,5-dimethylphenyl)-4-{6-[(oxan-4-yl)methoxy]pyridine-3-carbonyl}piperazine |
2034448-55-8 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
| Life Chemicals | F6475-4820-10mg |
1-(2,5-dimethylphenyl)-4-{6-[(oxan-4-yl)methoxy]pyridine-3-carbonyl}piperazine |
2034448-55-8 | 90%+ | 10mg |
$79.0 | 2023-05-17 |
(4-(2,5-dimethylphenyl)piperazin-1-yl)(6-((tetrahydro-2H-pyran-4-yl)methoxy)pyridin-3-yl)methanone Related Literature
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Bidou Wang,Xifeng Chen Analyst, 2014,139, 5695-5699
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Chandran Rajendran,Govindaswamy Satishkumar,Charlotte Lang,Eric M. Gaigneaux Catal. Sci. Technol., 2020,10, 2583-2592
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Xiang Liu,Qian Sun,A. B. Djurišić,Maohai Xie,Baohu Dai,Jinyao Tang,Charles Surya,Changzhong Liao,Kaimin Shih RSC Adv., 2015,5, 100783-100789
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P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
Additional information on (4-(2,5-dimethylphenyl)piperazin-1-yl)(6-((tetrahydro-2H-pyran-4-yl)methoxy)pyridin-3-yl)methanone
Introducing (4-(2,5-dimethylphenyl)piperazin-1-yl)(6-((tetrahydro-2H-pyran-4-yl)methoxy)pyridin-3-yl)methanone (CAS No. 2034448-55-8): A Novel Compound with Significant Potential in Pharmaceutical Research
CAS No. 2034448-55-8 refers to a sophisticated organic compound known as (4-(2,5-dimethylphenyl)piperazin-1-yl)(6-((tetrahydro-2H-pyran-4-yl)methoxy)pyridin-3-yl)methanone. This compound has garnered considerable attention in the field of pharmaceutical chemistry due to its unique structural features and promising biological activities. The molecule combines a piperazine moiety with a pyridine ring system, both of which are well-documented for their roles in drug design and development.
The structural framework of this compound is notable for its complexity and diversity. The presence of a 2,5-dimethylphenyl group attached to the piperazine ring introduces steric and electronic properties that can modulate binding interactions with biological targets. Meanwhile, the tetrahydro-2H-pyran-4-yl methoxy substituent on the pyridine ring adds another layer of functionalization, potentially enhancing solubility and metabolic stability—key factors in drug formulation.
In recent years, there has been a growing interest in designing molecules that leverage multiple pharmacophoric elements to achieve synergistic effects. The combination of piperazine and pyridine in (4-(2,5-dimethylphenyl)piperazin-1-yl)(6-((tetrahydro-2H-pyran-4-yl)methoxy)pyridin-3-yl)methanone aligns with this trend, making it a valuable candidate for further exploration in medicinal chemistry.
One of the most compelling aspects of this compound is its potential application in the development of central nervous system (CNS) therapeutics. Piperazine derivatives are frequently explored for their ability to interact with neurotransmitter receptors, including serotonin and dopamine pathways. The structural modifications present in this molecule may enhance selectivity and reduce side effects associated with earlier generations of piperazine-based drugs.
Moreover, the 6-(tetrahydro-2H-pyran-4-yl)methoxy group is an interesting feature that could influence the compound's pharmacokinetic properties. Tetrahydropyran derivatives are known for their ability to improve oral bioavailability by enhancing lipophilicity while minimizing metabolic liability. This characteristic makes the compound particularly attractive for oral drug development.
Recent advancements in computational chemistry have enabled more precise predictions of biological activity based on molecular structure. Virtual screening studies have suggested that (4-(2,5-dimethylphenyl)piperazin-1-yl)(6-((tetrahydro-2H-pyran-4-yl)methoxy)pyridin-3-yl)methanone may exhibit inhibitory activity against several enzymes implicated in neurological disorders. These predictions are supported by experimental data from related compounds, which have shown promise in preclinical models.
The synthesis of this compound presents a challenge due to its complex architecture. However, modern synthetic methodologies have made significant strides in handling such intricate molecules. Techniques like multi-step cross-coupling reactions and transition-metal catalysis have been employed to construct the core scaffold efficiently. Once synthesized, rigorous characterization using spectroscopic methods (NMR, MS, IR) ensures the structural integrity of the final product.
In vitro studies have begun to uncover the potential therapeutic applications of this compound. Initial assays suggest that it may possess properties relevant to treating conditions such as depression and anxiety disorders. The interaction between the piperazine moiety and serotonin receptors appears particularly promising, warranting further investigation into its mechanism of action.
The role of (tetrahydro-2H-pyran-4-yloxy) groups in modulating pharmacokinetics cannot be overstated. These substituents have been shown to enhance membrane permeability while reducing susceptibility to enzymatic degradation. This balance is crucial for achieving therapeutic efficacy without excessive accumulation or rapid clearance from the body.
As research progresses, (4-(2,5-dimethylphenyl)piperazin-1-y l)(6-(tetrahydro - 2H - pyran - 4 - yl)methoxy)pyridin - 3 - yl)methanone (CAS No. 2034448 - 55 - 8) is poised to become a cornerstone in the development of next-generation CNS drugs. Its unique structural features offer a combination of biological activity and pharmacokinetic advantages that make it an ideal candidate for further clinical investigation.
The integration of cutting-edge technologies such as artificial intelligence (AI) and machine learning (ML) has accelerated the discovery process for novel compounds like this one. Predictive models can now identify potential lead structures with remarkable accuracy, saving considerable time and resources in drug development pipelines.
Future studies will likely focus on optimizing synthetic routes to improve yield and scalability while exploring analogs that may enhance potency or selectivity further. The versatility of this molecular scaffold suggests that it could serve as a platform for generating a series of derivatives with tailored properties for specific therapeutic applications.
In conclusion,(4-(2,5-dimethylphenyl)piperazin - 1 - y l)(6-(tetrahydro - 2H - pyran - 4 - yl)methoxy)pyridin - 3 - yl)methanone (CAS No. 2034448 - 55 - 8) represents a significant advancement in pharmaceutical research due to its innovative structure and promising biological profile. Its potential as a therapeutic agent remains an exciting area for ongoing investigation across multiple disciplines within chemistry and medicine.
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